The Core Principles of the MTT Formazan Assay: An In-depth Technical Guide
The Core Principles of the MTT Formazan Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) formazan assay, a cornerstone colorimetric method for assessing cell metabolic activity. As a key indicator of cell viability, proliferation, and cytotoxicity, the MTT assay is an indispensable tool in a wide range of research and development applications, from fundamental cell biology to high-throughput drug screening.
Fundamental Principles of the MTT Assay
The MTT assay is predicated on the enzymatic conversion of a yellow tetrazolium salt (MTT) into a purple formazan product by metabolically active cells.[1][2] This reduction process is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[1][3] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[2]
The key steps in the underlying principle are:
-
Cellular Uptake: The positively charged MTT salt readily penetrates the intact plasma membranes of viable eukaryotic cells.[4]
-
Enzymatic Reduction: In the mitochondrial respiratory chain of metabolically active cells, dehydrogenase enzymes, such as succinate dehydrogenase, reduce the MTT tetrazolium ring.[1][3] This reaction cleaves the tetrazolium ring, resulting in the formation of insoluble, purple formazan crystals.
-
Accumulation: These formazan crystals accumulate within the cells.
-
Solubilization and Quantification: A solubilizing agent, most commonly dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, producing a colored solution.[1][5] The absorbance of this solution is then measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm (commonly 570 nm). The intensity of the purple color, and thus the absorbance, is directly proportional to the number of viable cells.[3]
It is crucial to recognize that the MTT assay is a measure of metabolic activity, which is often used as a proxy for cell viability.[1] However, it's important to be aware that certain conditions or chemical treatments can modulate cellular metabolism without directly affecting cell viability, potentially influencing the assay results.[6]
Experimental Protocols
The following sections provide a detailed methodology for performing the MTT assay with adherent and suspension cells.
Reagent Preparation
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[3][4]
-
Vortex or sonicate the solution to ensure the MTT is completely dissolved.[7]
-
Sterilize the MTT solution by filtering it through a 0.2 µm filter.[4]
-
Store the solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[4]
-
-
Formazan Solubilization Solution:
-
Dimethyl Sulfoxide (DMSO): The most common and effective solvent for dissolving formazan crystals.[1][8]
-
Acidified Isopropanol: An alternative solution, typically 0.04 M HCl in isopropanol.[1]
-
Sodium Dodecyl Sulfate (SDS) Solution: A 10% SDS solution in 0.01 M HCl can be used, particularly for cells where formazan is difficult to dissolve.[1][5]
-
Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a predetermined optimal density (typically between 1,000 and 100,000 cells per well) in a final volume of 100 µL of culture medium.[1] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: After the initial incubation, remove the medium and add fresh medium containing the desired concentrations of the test compound. Include appropriate controls (e.g., vehicle-treated cells as a positive control for viability and a cell-free blank). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Carefully aspirate the culture medium from each well.[3]
-
Add 50 µL of serum-free medium to each well.[1]
-
Add 50 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator.[1] During this time, visible purple precipitates of formazan will form in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Protocol for Suspension Cells
-
Cell Seeding and Treatment: Seed suspension cells in a 96-well round-bottom or flat-bottom plate at an optimal density in a final volume of 100 µL of culture medium. Add the test compound at the desired concentrations and incubate for the specified duration.
-
MTT Incubation:
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9] For suspension cells, it is often recommended to add the solubilization solution directly without aspirating the medium to avoid cell loss.[10]
-
Incubate the plate overnight in a humidified incubator to ensure complete solubilization of the formazan crystals.[9]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 650 nm or higher.[9]
Data Presentation
The quantitative data obtained from an MTT assay can be presented in various ways to assess cytotoxicity or cell viability. Below are examples of how such data can be structured in tables.
Table 1: Cytotoxicity of Novel Compounds on Breast Cancer Cell Lines (IC₅₀ Values)
This table presents the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that inhibits 50% of cell viability. Lower IC₅₀ values indicate higher cytotoxicity.
| Compound | Cell Line | IC₅₀ (µM) |
| Compound A | MCF-7 | 15.2 ± 1.8 |
| Compound A | MDA-MB-231 | 25.4 ± 2.1 |
| Compound B | MCF-7 | 8.7 ± 0.9 |
| Compound B | MDA-MB-231 | 12.1 ± 1.3 |
| Doxorubicin (Control) | MCF-7 | 0.5 ± 0.07 |
| Doxorubicin (Control) | MDA-MB-231 | 1.2 ± 0.15 |
Data is hypothetical and for illustrative purposes.
Table 2: Cell Viability of a Cancer Cell Line Treated with a Natural Compound
This table shows the percentage of cell viability at different concentrations of a test compound. The viability of untreated cells is considered 100%.
| Compound Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.082 | 100.0% |
| 10 | 1.103 | 0.065 | 87.9% |
| 25 | 0.876 | 0.051 | 69.8% |
| 50 | 0.612 | 0.043 | 48.8% |
| 100 | 0.345 | 0.031 | 27.5% |
Data is hypothetical and for illustrative purposes.
Mandatory Visualizations
Biochemical Reaction of MTT Reduction
Caption: The enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases.
Experimental Workflow of the MTT Assay
Caption: A flowchart illustrating the key steps of the MTT experimental workflow.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. japsonline.com [japsonline.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Cytotoxicity - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
